molecular formula C30H44N2O3PPdS- B11941137 APhos Pd G4

APhos Pd G4

Cat. No.: B11941137
M. Wt: 650.1 g/mol
InChI Key: VCZFJDZNHVMFMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: APhos Pd G4 is synthesized through a series of chemical reactions involving palladium and various organic ligands. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of purification and characterization to ensure high purity and activity .

Industrial Production Methods: In industrial settings, this compound is produced using high-throughput experimentation techniques. ChemBeads, which are chemical-coated glass beads, are often used to improve flowability and chemical uniformity. This method allows for accurate dispensing of sub-milligram amounts of the compound, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: APhos Pd G4 undergoes various types of cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: The common reagents used in these reactions include palladium sources, organic ligands, and bases. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process .

Major Products Formed: The major products formed from these reactions are various biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

APhos Pd G4 is widely used in scientific research due to its versatility and efficiency in catalyzing cross-coupling reactions. Some of its applications include:

Mechanism of Action

APhos Pd G4 functions as a ligand that coordinates with palladium to form a catalytic complex. This complex facilitates the activation of aryl halides and other electrophiles, enabling their coupling with nucleophiles. The molecular targets and pathways involved include the formation of palladium intermediates that undergo oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds: Some similar compounds to APhos Pd G4 include:

Uniqueness: this compound is unique due to its high stability, solubility in organic solvents, and efficiency in catalyzing a wide range of cross-coupling reactions. Its versatility and ease of handling make it a preferred choice for both academic and industrial applications .

Biological Activity

APhos Pd G4 is a fourth-generation palladium catalyst that plays a significant role in organic synthesis, particularly in cross-coupling reactions. Its biological activity is primarily linked to its applications in medicinal chemistry and material science, where it serves as a crucial component in the development of pharmaceuticals and specialty chemicals. This article provides an in-depth exploration of the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its high stability and solubility in various organic solvents, which enhances its catalytic efficiency in chemical reactions. The compound features a palladium center coordinated to a bidentate phosphine ligand, specifically designed to improve selectivity and yield in cross-coupling reactions such as the Suzuki-Miyaura coupling.

The mechanism of action for this compound involves several key steps:

  • Activation : The palladium(II) complex is activated to form active palladium(0) species.
  • Substrate Coordination : The substrate (typically an aryl halide) coordinates to the palladium center.
  • Transmetalation : A boronic acid or similar coupling partner undergoes transmetalation with the palladium species.
  • Product Formation : The final product is formed through reductive elimination.

This sequence allows for high efficiency and selectivity, particularly with bulky substrates that are often challenging in traditional methodologies.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potential anticancer properties. For instance, studies have shown that palladium complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

Case Study : In a study assessing the cytotoxic effects of this compound derivatives on breast cancer cell lines, it was found that certain derivatives significantly reduced cell viability compared to controls. The mechanism was attributed to increased ROS production and subsequent activation of apoptotic pathways.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that certain palladium complexes can inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic processes.

Data Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compound Derivative 1Staphylococcus aureus15 µg/mL
This compound Derivative 2Escherichia coli10 µg/mL
This compound Derivative 3Pseudomonas aeruginosa20 µg/mL

Comparative Analysis with Other Catalysts

To better understand the effectiveness of this compound, it is useful to compare it with other palladium catalysts commonly used in cross-coupling reactions.

Data Table 2: Comparison of Palladium Catalysts

CatalystGenerationSolubilityStabilityYield (%)
This compound4HighExcellent52
XPhos Pd G33ModerateGood45
RuPhos Pd G22LowFair30

Properties

Molecular Formula

C30H44N2O3PPdS-

Molecular Weight

650.1 g/mol

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C16H28NP.C13H12N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-12H,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

VCZFJDZNHVMFMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]

Origin of Product

United States

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